molecular formula C11H16FN3O4S B2879966 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride CAS No. 2411279-22-4

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride

Cat. No.: B2879966
CAS No.: 2411279-22-4
M. Wt: 305.32
InChI Key: CNMIHPZKSCNAFI-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride is a complex organic compound featuring a piperidine ring substituted with a methoxy group, a sulfonyl fluoride group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl fluoride group, potentially leading to the formation of amines or sulfonamides.

    Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, forming sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution at the sulfonyl fluoride group.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, sulfonamides.

    Substitution: Sulfonamides, sulfonate esters.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfonyl fluoride groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This covalent modification can alter the activity of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
  • 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Comparison

Compared to similar compounds, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. The methoxy group also contributes to its unique chemical properties, influencing its solubility and reactivity.

This compound’s unique combination of functional groups makes it a valuable tool in both research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O4S/c1-18-11(4-6-15(7-5-11)20(12,16)17)10-13-9(14-19-10)8-2-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMIHPZKSCNAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)F)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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